Acetic acid, mercapto-, 1,4-butanediyl ester

説明

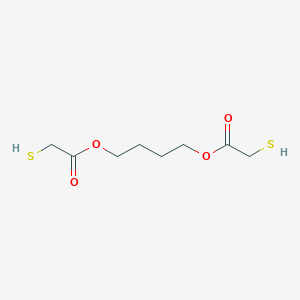

Acetic acid, mercapto-, 1,4-butanediyl ester is a useful research compound. Its molecular formula is C8H14O4S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s structurally related compound, 1,4-butanediol, has been reported to interact with several targets including endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, phospholipase a2, group iie secretory phospholipase a2, and ribosomal small subunit pseudouridine synthase a .

Mode of Action

It is known that the compound can participate in thiol-ene “click” reactions, which are highly efficient and selective for carbon-carbon bond formation . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

For instance, 1,4-Butanediol can be metabolized into γ-butyrolactone (GBL) in the presence of phosphoric acid and high temperature .

Pharmacokinetics

The compound is known to be a liquid at room temperature , suggesting that it could be absorbed and distributed in the body following oral, dermal, or inhalation exposure

Result of Action

Given its potential to participate in thiol-ene “click” reactions , it may induce structural or functional changes in its targets, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell membrane integrity.

Action Environment

The action of 1,4-Butanediol Bis(thioglycolate) may be influenced by various environmental factors. For instance, the compound’s reactivity in thiol-ene “click” reactions may be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at room temperature in a cool, dry place .

生化学分析

Biochemical Properties

1,4-Butanediol Bis(thioglycolate) plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating redox reactions due to its thiol groups. The compound is known to act as a dynamic crosslinker in polymerization reactions, particularly in the formation of poly(disulfide)s, which are used in drug delivery systems . The thiol groups in 1,4-Butanediol Bis(thioglycolate) can form disulfide bonds with cysteine residues in proteins, influencing protein structure and function.

Cellular Effects

1,4-Butanediol Bis(thioglycolate) has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s redox-responsive properties enable it to modulate intracellular reactive oxygen species (ROS) levels, which can induce apoptosis and cell cycle arrest in cancer cells . This makes it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 1,4-Butanediol Bis(thioglycolate) exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s thiol groups can interact with the active sites of enzymes, leading to inhibition or activation. For example, it can inhibit enzymes involved in oxidative stress responses, thereby increasing ROS levels and promoting cell death in cancer cells . Additionally, it can alter gene expression by affecting transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Butanediol Bis(thioglycolate) can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions. Long-term studies have shown that its redox-responsive properties can lead to sustained effects on cellular function, including prolonged modulation of ROS levels and continued impact on cell viability .

Dosage Effects in Animal Models

The effects of 1,4-Butanediol Bis(thioglycolate) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,4-Butanediol Bis(thioglycolate) is involved in several metabolic pathways. It can be metabolized through oxidation to form 4-hydroxybutyrate, which can then enter various metabolic pathways, including oxidation to succinate or conversion to succinyl-CoA . The compound’s interactions with dehydrogenase enzymes play a critical role in its metabolism.

Transport and Distribution

Within cells and tissues, 1,4-Butanediol Bis(thioglycolate) is transported and distributed through interactions with transporters and binding proteins. Its thiol groups facilitate binding to specific proteins, influencing its localization and accumulation in certain cellular compartments . This targeted distribution is essential for its therapeutic efficacy.

Subcellular Localization

1,4-Butanediol Bis(thioglycolate) exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in the mitochondria, for example, can enhance its ability to modulate ROS levels and induce apoptosis in cancer cells .

生物活性

Acetic acid, mercapto-, 1,4-butanediyl ester (CAS No. 10193-95-0) is a compound with significant biochemical relevance due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications in various research contexts.

- Molecular Formula : C8H14O4S2

- Molecular Weight : 238.3 g/mol

- Purity : Typically around 95%.

The biological activity of this compound can be attributed to several mechanisms:

- Thiol-Ene Reactions : The compound is known to participate in thiol-ene "click" reactions. These reactions are characterized by their high efficiency in forming carbon-carbon bonds, which is crucial for various synthetic and biological applications .

- Enzyme Modulation : The compound can interact with specific enzymes, either inhibiting or activating their functions. For instance, it may inhibit enzymes involved in oxidative stress responses, leading to increased reactive oxygen species (ROS) levels and promoting apoptosis in cancer cells.

Biological Activities

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by modulating oxidative stress pathways. This property is particularly relevant in cancer research where oxidative stress plays a critical role in tumor progression.

- Cellular Proliferation and Differentiation : Studies indicate that this compound can influence cellular proliferation and differentiation processes. At lower concentrations, it may enhance metabolic activity, while higher concentrations could lead to cytotoxic effects .

- Drug Delivery Systems : Research has demonstrated that poly(disulfide)s synthesized from this compound can form nanoparticles capable of encapsulating drugs. These nanoparticles are stable in circulation but release their payload in response to the tumor microenvironment's high glutathione (GSH) concentration, enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated that the compound reduces ROS levels in cancer cell lines, promoting apoptosis at higher concentrations. |

| Study B | Enzyme Interaction | Identified the inhibition of phospholipase A2 activity by the compound, suggesting potential anti-inflammatory effects. |

| Study C | Drug Delivery | Developed nanoparticles from the compound that showed targeted release of chemotherapeutics in vitro, indicating a promising approach for cancer therapy. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a liquid at room temperature and exhibits stability under standard laboratory conditions. However, it may degrade under extreme pH or temperature conditions .

科学的研究の応用

Biochemical Applications

1.1. Redox-Responsive Drug Delivery Systems

One of the most notable applications of acetic acid, mercapto-, 1,4-butanediyl ester is in the development of redox-responsive drug delivery systems. The compound acts as a precursor for poly(disulfide) polymers, which are characterized by their sensitivity to the reducing environment found in tumor cells due to elevated levels of glutathione (GSH) . This property allows for controlled drug release specifically at tumor sites, enhancing therapeutic efficacy while minimizing side effects.

1.2. Mechanism of Action

The mechanism involves the encapsulation of therapeutic agents within nanoparticles formed from poly(disulfide)s synthesized from this compound. Upon reaching the tumor microenvironment, the high GSH concentration cleaves the disulfide bonds in the polymer backbone, leading to targeted drug release . This redox-responsive mechanism is a promising strategy for improving cancer treatment outcomes.

Analytical Chemistry Applications

2.1. Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). For instance, it can be separated on a Newcrom R1 HPLC column under reverse-phase conditions using a mobile phase composed of acetonitrile and water . This method is scalable and suitable for preparative separations and pharmacokinetic studies.

2.2. Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility . This adaptability makes this compound valuable for various analytical methodologies in both research and industrial settings.

3.1. Drug Delivery Research

Recent studies have highlighted the use of this compound in synthesizing poly(disulfide) carriers for anticancer drugs. For example:

- Study Overview : Researchers synthesized nanoparticles using poly(disulfide)s derived from this compound and tested their efficacy in delivering doxorubicin to cancer cells.

- Findings : The nanoparticles demonstrated enhanced cellular uptake and improved cytotoxicity against cancer cell lines compared to free doxorubicin .

3.2. Environmental Impact Assessments

The compound has also been evaluated for its environmental safety profile under regulatory frameworks such as the Toxic Substances Control Act (TSCA). Data indicates that while it exhibits some toxicity in mammalian studies, its application in controlled environments minimizes potential risks .

特性

IUPAC Name |

4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNDIMIIGZSERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CS)COC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064987 | |

| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-95-0 | |

| Record name | Acetic acid, 2-mercapto-, 1,1′-(1,4-butanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, 1,4-butanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-butanediyl bis(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(mercaptoacetoxy)butane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWC9VY783J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 1,4-Butanediol Bis(thioglycolate) in the development of redox-responsive drug delivery systems?

A1: 1,4-Butanediol Bis(thioglycolate) (BDBM) serves as a crucial building block for creating poly(disulfide)s, polymers characterized by repeating disulfide bonds within their backbone. [] These disulfide bonds are sensitive to the reducing environment found within tumor cells, which exhibit elevated levels of glutathione (GSH). This sensitivity allows for the controlled release of encapsulated drugs specifically at the tumor site. The research highlights the use of BDBM in a one-step oxidation polymerization to synthesize poly(disulfide)s, simplifying the production process for these valuable drug carriers. []

Q2: Can you elaborate on the mechanism behind the redox-responsive behavior of poly(disulfide)s derived from 1,4-Butanediol Bis(thioglycolate) in drug delivery?

A2: Poly(disulfide)s synthesized from 1,4-Butanediol Bis(thioglycolate) assemble into nanoparticles that can encapsulate drugs. [] These nanoparticles remain stable in the bloodstream, but upon reaching the tumor microenvironment, the high GSH concentration triggers the cleavage of the disulfide bonds within the polymer backbone. [] This breakdown disassembles the nanoparticles, leading to the targeted release of the encapsulated drug within the tumor. This redox-responsive release mechanism enhances the therapeutic efficacy while minimizing off-target effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。